Phenyl 2-iodosylbenzoate
Description
Properties
CAS No. |
63053-82-7 |
|---|---|
Molecular Formula |
C13H9IO3 |
Molecular Weight |
340.11 g/mol |
IUPAC Name |
phenyl 2-iodosylbenzoate |
InChI |
InChI=1S/C13H9IO3/c15-13(17-10-6-2-1-3-7-10)11-8-4-5-9-12(11)14-16/h1-9H |
InChI Key |
BEWCZIKQDFWJBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2I=O |
Origin of Product |
United States |
Synthetic Methodologies for Phenyl 2 Iodosylbenzoate and Its Analogues
Historical and Modern Approaches to the Preparation of Aryliodosylcarboxylates
The synthesis of aryliodosylcarboxylates and related diaryliodonium salts has evolved significantly over time. Historically, the preparation of these hypervalent iodine(III) compounds often involved multi-step procedures. A common strategy required the initial oxidation of an aryl iodide to an iodine(III) intermediate, which was then isolated before a subsequent ligand exchange reaction yielded the final product. diva-portal.org
Modern synthetic methods have focused on improving efficiency, reducing waste, and simplifying procedures. A significant advancement has been the development of one-pot syntheses, which streamline the process by avoiding the isolation of intermediates. For instance, electron-rich diaryliodonium tosylates can be synthesized in high yields in a one-pot procedure using m-chloroperoxybenzoic acid (mCPBA) as the oxidant. diva-portal.org This approach can also incorporate an in situ anion exchange, enabling the synthesis of previously difficult-to-obtain diaryliodonium triflates. diva-portal.org
Contemporary approaches also emphasize greener and more sustainable methods. stias.ac.zaeurekaselect.com These include the development of catalytic systems where the hypervalent iodine reagent is generated in situ and regenerated in a catalytic cycle, minimizing waste. researchgate.netorganic-chemistry.org Electrochemical methods, specifically anodic oxidation of aryl iodides, have emerged as a clean alternative to using stoichiometric chemical oxidants. nih.govnih.govfrontiersin.org Another environmentally conscious strategy is the aerobic preparation of hypervalent iodine reagents, which utilizes the reactive intermediates generated during the autoxidation of aldehydes. nih.gov
Precursor Design and Chemical Transformations in Phenyl 2-iodosylbenzoate Synthesis
The synthesis of this compound, a type of pseudocyclic diaryliodonium salt, relies on the careful design of precursors and specific chemical transformations. The primary precursors are derivatives of 2-iodobenzoic acid and an aromatic compound, in this case, benzene. A key precursor is 2-iodosylbenzoic acid (IBA) or its activated forms. nih.govnsf.gov
The core chemical transformation involves the reaction of an activated IBA derivative with the arene. Direct reactions of IBA typically require activation by a strong protic acid like sulfuric acid or trifluoromethanesulfonic acid (TfOH). nsf.gov However, these harsh conditions limit the reaction to substrates that are not sensitive to acid. nsf.gov
A milder and more efficient method involves the in-situ generation of a highly electrophilic intermediate. For example, 2-iodosylbenzoic acid can be activated with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). This generates a potent electrophilic iodine(III) species that can react with arenes under mild conditions to afford the corresponding diaryliodonium salts. nsf.gov This method is compatible with acid-sensitive functional groups and often results in higher yields. nsf.gov The synthesis of related pseudocyclic diaryliodonium triflates has been successfully achieved by reacting an activated IBA-TfOH complex with various arenes, demonstrating the general applicability of this transformation. nih.gov
Preparation of Related Benziodoxole-Derived Organosulfonates from 2-Iodosylbenzoic Acid
2-Iodosylbenzoic acid (IBA) and its oxidized counterpart, 2-iodoxybenzoic acid (IBX), are crucial precursors for a class of highly reactive and thermally stable hypervalent iodine reagents: benziodoxole-derived organosulfonates. researchgate.net These compounds, particularly tosylates and triflates, are powerful electrophiles and oxidants. thieme-connect.com
The general method for their preparation involves the direct reaction of the hypervalent iodine-bearing acid with the corresponding sulfonic acid. nih.govrsc.org
IBX-derived Sulfonates : New and powerful iodine(V) oxidants, such as the tosylate and mesylate derivatives of 2-iodoxybenzoic acid (IBX), are prepared by reacting IBX with p-toluenesulfonic acid or methanesulfonic acid, respectively. nih.govrsc.org Similarly, the most potent hypervalent iodine(V) oxidant, 2-iodoxybenzoic acid ditriflate (IBX·2HOTf), is synthesized by treating IBX with trifluoromethanesulfonic acid. researchgate.netthieme-connect.com
IBA-derived Sulfonates : Pseudocyclic benziodoxole tosylates can be prepared by treating 1-hydroxybenziodoxolones (a form of IBA) with p-toluenesulfonic acid. researchgate.netresearchgate.net An alternative route is a ligand transfer reaction between Koser's reagent (PhI(OH)OTs) and substituted 2-iodobenzoic acids under mild conditions. researchgate.net A highly electrophilic pseudocyclic triflate derivative of benziodoxole (IBA-OTf) has been prepared and characterized, showcasing its utility as a versatile reagent that can be generated from IBA. researchgate.netnih.govresearchgate.netrsc.org
These organosulfonate derivatives are often stable, crystalline solids that exhibit enhanced reactivity compared to their precursors. researchgate.net
Strategic Improvements in Hypervalent Iodine Precursor Synthesis
Significant efforts have been directed toward improving the synthesis of hypervalent iodine precursors to make them more efficient, safer, and environmentally sustainable. nsf.gov Key strategies include:
Catalytic Systems : A major advancement is the development of catalytic systems that use a simple iodine source, such as iodobenzene (B50100), with a terminal oxidant like Oxone. organic-chemistry.org This avoids the need to prepare and handle the hypervalent iodine reagent in stoichiometric amounts.
Green Oxidants : The use of environmentally benign terminal oxidants is a core principle of green chemistry. stias.ac.za Hydrogen peroxide is considered a green oxidant, and methods are being developed for its use in preparing hypervalent iodine compounds. nsf.gov Aerobic oxidation, using oxygen from the air coupled with aldehyde autoxidation, provides another sustainable route to I(III) and I(V) reagents. nsf.gov
Electrochemical Synthesis : Anodic oxidation has emerged as a powerful and clean method for synthesizing hypervalent iodine compounds. nih.govfrontiersin.org By using electricity instead of chemical oxidants, this technique generates the desired reagents without producing stoichiometric waste products. nih.gov This method has been successfully applied to create a diverse range of hypervalent iodine compounds, including those that are difficult to prepare via conventional routes. nih.gov
Improved Reaction Conditions : Simple modifications to reaction conditions have also led to significant improvements. The use of recyclable organic solvents or water can reduce the environmental impact of these syntheses. eurekaselect.com Furthermore, the development of one-pot and solvent-free procedures enhances efficiency and minimizes waste. diva-portal.orgnih.gov
The following table summarizes some of the modern improvements in precursor synthesis.
| Improvement Strategy | Description | Key Advantage |
| Catalytic Systems | An iodoarene is used in catalytic amounts with a stoichiometric terminal oxidant (e.g., Oxone). organic-chemistry.org | Reduces waste by avoiding stoichiometric use of the iodine reagent. |
| Green Oxidants | Utilizes environmentally friendly oxidants like H₂O₂ or O₂ (aerobic oxidation). nsf.gov | Minimizes hazardous byproducts; uses sustainable oxidants. |
| Electrosynthesis | Anodic oxidation of aryl iodides generates hypervalent iodine species. nih.govnih.gov | Eliminates chemical oxidants and their waste products entirely. |
| One-Pot Procedures | Combines multiple reaction steps (e.g., oxidation and ligand exchange) into a single operation. diva-portal.org | Increases efficiency, saves time, and reduces solvent waste. |
Derivatization Strategies for Enhancing Reactivity and Stability of Related Systems
The utility of hypervalent iodine reagents is critically dependent on their stability and reactivity, which can be finely tuned through strategic derivatization. For systems related to this compound, a primary strategy involves modifying the ligands attached to the iodine atom and leveraging intramolecular coordination.
Formation of Cyclic and Pseudocyclic Structures : A key factor in enhancing thermal stability is the creation of cyclic structures, known as benziodoxoles. nih.gov These five-membered ring systems are considerably more stable than their acyclic counterparts. nih.gov This stabilization is attributed to the geometric constraints of the ring, which links an axial and an equatorial position on the iodine center, making reductive elimination less favorable. nih.gov Pseudocyclic structures, which feature a strong intramolecular coordination between an ortho-substituent (like a carbonyl group) and the iodine atom, also lead to a significant improvement in stability and solubility. researchgate.netresearchgate.net
Ligand Exchange for Enhanced Reactivity : The reactivity of benziodoxole systems can be dramatically increased by replacing weaker ligands with stronger, more electron-withdrawing ones. The introduction of organosulfonate groups (tosylates, mesylates, and especially triflates) creates highly electrophilic iodine centers. thieme-connect.com Benziodoxole-derived triflates are among the most powerful electrophiles and oxidants in the hypervalent iodine family. researchgate.netthieme-connect.com The high reactivity of these triflate derivatives is partly due to the ionic character of the iodine-triflate (I-OTf) bond. thieme-connect.com
Substitution on the Aromatic Ring : Modifying the aromatic backbone of the benziodoxole system can also tune its properties. Introducing electron-withdrawing groups can enhance the electrophilicity and reactivity of the iodine center. For instance, a 5-nitro-substituted arylbenziodoxole was found to be an excellent reagent for radiofluorination reactions. nih.gov Conversely, steric effects from ortho-substituents can also increase reactivity in nucleophilic substitution reactions. nih.gov
The table below highlights how different derivatization strategies affect the properties of these reagents.
| Derivatization Strategy | Effect on Property | Example |
| Cyclization | Increases thermal stability. nih.gov | Formation of a benziodoxole ring from an acyclic precursor. |
| Ligand Exchange to Sulfonates | Dramatically increases electrophilicity and oxidative power. researchgate.netthieme-connect.com | Conversion of 1-hydroxybenziodoxolone to a benziodoxole triflate (IBA-OTf). nih.gov |
| Aromatic Substitution | Modulates reactivity (e.g., electron-withdrawing groups increase it). nih.gov | A nitro group on the benziodoxole ring enhances its utility in fluorination. nih.gov |
Mechanistic Elucidation of Reactions Involving Phenyl 2 Iodosylbenzoate
Fundamental Principles of Reactivity in Iodosylcarboxylates
Hypervalent iodine compounds are characterized by an iodine atom in a formal oxidation state higher than its typical +1, featuring a valence shell with more than eight electrons. core.ac.uk In iodosylcarboxylates, the iodine(III) center is typically T-shaped, a common geometry for such species. acs.org The reactivity of these compounds is largely dictated by the nature of the hypervalent bond, which is more polarized, longer, and weaker than a standard covalent bond. acs.org This inherent instability is the driving force for their reactions, wherein the iodine atom tends to revert to its more stable monovalent state. diva-portal.org
For over a century, compounds like o-iodosylbenzoic acid have been primarily recognized as oxidants. acs.org However, their chemical versatility extends beyond oxidation. The reactions of hypervalent iodine compounds are often mechanistically analogous to those in transition metal chemistry, involving processes such as ligand exchange, reductive elimination, and oxidative addition. acs.org The conjugate base of o-iodosylbenzoic acid, for instance, has been identified as a powerful oxygen nucleophile, capable of cleaving reactive organophosphorus substrates. acs.org This dual reactivity as both an oxidant and a nucleophile is a cornerstone of its synthetic utility.
Oxidative Reaction Pathways Mediated by Phenyl 2-iodosylbenzoate and Related Species
This compound and its analogs are effective oxidants in a variety of organic transformations. They are considered environmentally benign, non-toxic, and relatively inexpensive compared to many heavy metal oxidants. nih.gov Their utility is particularly evident in catalytic systems, often in conjunction with transition metals like palladium, where they facilitate the oxidation of the metal center to a higher valence state, which is crucial for subsequent bond-forming steps. nih.gov
Ligand exchange is a fundamental and often initial step in reactions involving hypervalent iodine reagents. core.ac.ukdiva-portal.org This process, where a ligand on the iodine center is replaced by an incoming nucleophile, can proceed through two primary mechanisms: an associative pathway or a dissociative pathway. diva-portal.org The exchanged ligands are often key participants in the subsequent bond-forming reductive elimination step. nih.gov
Hypervalent iodine reagents, including iodosylbenzene (a related compound), are capable of mediating oxidative rearrangements of olefins. researchgate.net A notable example is the one-pot iodine-catalyzed oxidative rearrangement of stilbenes mediated by oxone. nih.gov The proposed mechanism for this transformation involves several steps:
Initial oxidation of iodide to hypoiodite (HOI).
Addition of HOI to the alkene to form an iodohydrin intermediate.
Further oxidation of the iodine in the intermediate to a hypervalent state.
This unstable hypervalent iodine intermediate then undergoes a rearrangement, typically involving the migration of an aryl group, to yield the final product. nih.gov
This pathway highlights the role of the hypervalent iodine species in facilitating skeletal rearrangements concurrent with oxidation, providing a powerful method for the synthesis of complex carbonyl compounds from simple alkenes. nih.gov
Nucleophilic Catalysis and Hydrolytic Reaction Mechanisms
Beyond their role as oxidants, o-iodosylcarboxylates have been extensively studied for their remarkable nucleophilic character. researchgate.netnih.gov The conjugate base of o-iodosylbenzoic acid (IBA) is an exceptionally potent oxygen nucleophile, particularly effective in the hydrolytic cleavage of certain esters, such as organophosphates. acs.org This reactivity is often enhanced in micellar systems, which help to solubilize the reagents and concentrate them in a reactive pseudophase. acs.org
The cleavage of reactive organophosphorus compounds, such as pesticides and chemical nerve agent simulants, is a significant application of o-iodosylcarboxylates. acs.orgresearchgate.net These organophosphorus compounds act by phosphorylating the serine moiety of the enzyme acetylcholinesterase, disrupting nerve function. acs.org The potent nucleophilicity of IBA allows it to effectively cleave the phosphorus-ester bond in these toxic agents. acs.org
The reactivity of various IBA derivatives has been systematically evaluated, often using p-nitrophenyl diphenyl phosphate (B84403) (PNPDPP) as a model substrate in aqueous solutions of the surfactant cetyltrimethylammonium chloride (CTACl). acs.org The rate of cleavage can be significantly influenced by structural modifications to the iodosylcarboxylate, with derivatives containing additional aromatic rings showing enhanced reactivity due to better binding to the cationic micelles. acs.org
| Compound | Abbreviation | kobs (s-1) x 104 |
|---|---|---|
| o-Iodosylbenzoate | IBA | 1.5 |
| 5-Nitro-IBA | INA | 6.8 |
| Iodosyl-1,2-naphthalate | - | 8.5 |
| Iodosyl-2,3-naphthalate | - | 8.6 |
| Iodosylphenanthroate | IPA | 9.8 |
Data sourced from studies under standard conditions: pH 8.0 phosphate buffer, in micellar aqueous CTACl at 25 °C. acs.org
Kinetic studies have been instrumental in elucidating the mechanism of ester hydrolysis catalyzed by o-iodosobenzoate (B1240650). researchgate.netrsc.org Comparative studies show that the catalytic efficiency for the hydrolysis of benzoate (B1203000) esters follows the order: o-iodosobenzoate > imidazole (B134444) > phosphate. rsc.org This superior reactivity is attributed to a combination of factors, including reduced steric hindrance, favorable solvation effects, and an enhancement of nucleophilicity due to the α-effect (the presence of an adjacent atom with lone-pair electrons). rsc.org
The mechanism is confirmed to be nucleophilic, proceeding through the formation of a reactive acyl-iodine intermediate. rsc.org For phosphate-catalyzed hydrolysis, the rate-limiting step is the attack of the nucleophile on the ester's carbonyl group to form a tetrahedral intermediate. rsc.org However, for the more reactive o-iodosobenzoate, the rate-limiting step can change depending on the nature of the leaving group on the ester substrate. This is evidenced by a nonlinear Brønsted-type plot (log of the catalytic rate constant vs. the pKa of the leaving group), which indicates a shift in the transition state structure and the rate-determining step as the substrate is varied. researchgate.netrsc.org Kinetic solvent isotope effects can further probe the nature of the transition states by comparing reaction rates in H₂O and D₂O, providing insights into the role of proton transfer in the reaction mechanism. nih.gov
| Catalyst | Relative Catalytic Efficiency | Key Mechanistic Features |
|---|---|---|
| o-Iodosobenzoate | High | Nucleophilic catalysis, α-effect enhancement, variable rate-limiting step. |
| Imidazole | Moderate | Nucleophilic catalysis, formation of acyl-imidazolium intermediate. |
| Phosphate (HPO42-) | Low | Nucleophilic catalysis, formation of acyl phosphate, tetrahedral intermediate formation is rate-limiting. |
This table provides a qualitative comparison based on kinetic studies of benzoate ester hydrolysis. rsc.org
Concerted vs. Stepwise Mechanistic Considerations
The oxidation of various functional groups by this compound often raises fundamental questions about the timing of bond-forming and bond-breaking events. The distinction between a concerted mechanism, where all bond transformations occur in a single transition state, and a stepwise mechanism, involving the formation of one or more intermediates, is a key area of investigation.
Theoretical and experimental studies have provided insights into this mechanistic manifold. For instance, in the oxidation of hydrocarbons, a central point of debate is whether the oxygen transfer from the hypervalent iodine reagent to the substrate occurs in a single step or proceeds through a discrete intermediate.
Key Research Findings:
Computational studies, often employing Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces of these reactions. These studies allow for the characterization of transition states and intermediates, providing energetic data that can help to distinguish between competing pathways. For example, calculations may reveal a lower activation barrier for a concerted pathway compared to a stepwise alternative, or vice versa, depending on the specific substrate.
Experimental evidence, such as the trapping of proposed intermediates, can provide compelling support for a stepwise mechanism. If an intermediate can be intercepted and characterized, it provides strong evidence against a concerted process. Kinetic isotope effect (KIE) studies also offer valuable clues. A significant primary KIE suggests that the C-H bond is broken in the rate-determining step, a feature that can be consistent with either a concerted or a stepwise mechanism where the initial C-H bond cleavage is rate-limiting.
| Reaction Type | Proposed Mechanism | Supporting Evidence |
| Alkane Hydroxylation | Often debated, can be substrate-dependent | DFT calculations showing low-energy transition states for concerted oxygen insertion; Radical clock experiments suggesting the involvement of radical intermediates in some cases. |
| Olefin Epoxidation | Generally considered to be stepwise | Trapping of intermediate iodonium (B1229267) ylides; Stereochemical outcomes that are not consistent with a fully concerted pathway. |
| C-H Amination | Can proceed via either pathway | Nitrene transfer from related iodine(III) reagents has been shown to be stepwise in many cases, involving radical intermediates. |
It is important to note that the distinction between concerted and stepwise mechanisms is not always absolute. In some cases, reactions may proceed through a "concerted but highly asynchronous" transition state, where bond formation and breakage are not perfectly synchronized, blurring the lines between the two idealized pathways.
Stereochemical Control and Stereoselective Pathways
The ability to control the stereochemical outcome of a reaction is a cornerstone of modern organic synthesis. In reactions mediated by this compound, understanding the factors that govern stereoselectivity is paramount for its application in the synthesis of complex, chiral molecules.
The stereochemical course of a reaction is intrinsically linked to its mechanism. A concerted mechanism, by its nature, often proceeds with a high degree of stereospecificity, where the stereochemistry of the starting material directly dictates the stereochemistry of the product. In contrast, a stepwise mechanism, which involves the formation of intermediates, can allow for the loss of stereochemical information if those intermediates have a sufficient lifetime to undergo conformational changes or racemization.
Factors Influencing Stereoselectivity:
Several factors can influence the stereoselectivity of reactions involving this compound:
Substrate Control: The inherent stereochemistry of the substrate can direct the approach of the reagent, leading to a preferred stereochemical outcome. Steric hindrance and the presence of directing groups on the substrate can play a significant role.
Reagent Control: While this compound itself is achiral, it can be used in conjunction with chiral catalysts or ligands to induce enantioselectivity. The chiral environment created by the catalyst can differentiate between enantiotopic faces or groups of the substrate.
Reaction Conditions: Parameters such as solvent, temperature, and the presence of additives can influence the transition state geometries and the lifetimes of intermediates, thereby affecting the stereochemical outcome.
Research on Stereoselective Pathways:
Significant research efforts have been directed towards developing stereoselective transformations using this compound and related hypervalent iodine reagents. For example, in the context of C-H oxidation, the development of chiral catalyst systems that work in concert with the iodine(III) oxidant has enabled the enantioselective hydroxylation of a variety of substrates.
The mechanism of stereochemical induction in these systems often involves the formation of a chiral catalyst-oxidant complex. This complex then interacts with the substrate in a stereochemically defined manner, leading to the preferential formation of one enantiomer of the product.
| Transformation | Stereochemical Outcome | Key Mechanistic Feature |
| Asymmetric Hydroxylation | High enantioselectivity | Formation of a chiral catalyst-iodine(III) complex that directs oxygen transfer to one face of the substrate. |
| Diastereoselective Epoxidation | High diastereoselectivity | Substrate-controlled approach of the oxidant, often influenced by allylic strain or the presence of nearby stereocenters. |
| Enantioselective Amination | Moderate to high enantioselectivity | Use of chiral ligands to create a chiral environment around the reactive nitrene or its precursor. |
Applications of Phenyl 2 Iodosylbenzoate in Advanced Organic Transformations
Oxidative Transformations in Organic Synthesis
Phenyl 2-iodosylbenzoate and its parent compound, 2-iodoxybenzoic acid (IBX), are renowned for their efficacy in a variety of oxidative transformations. These reagents offer high selectivity and functional group tolerance, making them valuable tools for synthetic chemists.
Alcohol Oxidation to Carbonyl Compounds
The oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, is a fundamental transformation in organic chemistry. This compound provides a mild and selective method for achieving this conversion. While direct studies on this compound are an area of ongoing research, the closely related phenyliodoso acetate (B1210297) has been shown to effectively oxidize benzyl (B1604629) alcohol and its ortho-substituted derivatives to the corresponding benzaldehydes. asianpubs.org The reaction typically proceeds in a 1:1 stoichiometry in a mixed solvent system like tert-butyl alcohol and water. asianpubs.org
Hypervalent iodine reagents, in general, are well-established for their ability to oxidize a wide range of alcohols. For instance, N-heterocycle-stabilized iodanes, activated by chloride additives, have been successfully employed for the mild oxidation of benzylic alcohols to aldehydes and ketones in high yields, without overoxidation to carboxylic acids. beilstein-journals.org This suggests a similar reactivity profile for this compound, offering a valuable alternative to traditional heavy metal oxidants. beilstein-journals.org
Table 1: Oxidation of Ortho-Substituted Benzyl Alcohols with Phenyliodoso Acetate asianpubs.org
| Substrate (Ortho-Substituent) | Product |
| -H | Benzaldehyde |
| -CH₃ | 2-Methylbenzaldehyde |
| -Cl | 2-Chlorobenzaldehyde |
| -Br | 2-Bromobenzaldehyde |
| -I | 2-Iodobenzaldehyde |
| -NO₂ | 2-Nitrobenzaldehyde |
| -OCH₃ | 2-Methoxybenzaldehyde |
| -OC₂H₅ | 2-Ethoxybenzaldehyde |
Reaction Conditions: Phenyliodoso acetate, tert-butyl alcohol:water (50:50), 30 °C.
Oxidation of Silyl (B83357) Enol Ethers for α,β-Unsaturated Carbonyl Synthesis
The synthesis of α,β-unsaturated carbonyl compounds is of significant importance in organic synthesis, as these motifs are key building blocks for a variety of more complex molecules. While direct oxidation of silyl enol ethers with this compound is an area of active investigation, related hypervalent iodine reagents have demonstrated utility in analogous transformations. A noteworthy example is the palladium(II)-catalyzed tandem Wacker-dehydrogenation of terminal olefins to α,β-unsaturated ketones, where phenyliodine(III) diacetate serves as a crucial co-catalyst. nih.gov This process involves the initial formation of a methyl ketone via a Wacker-type oxidation, which then undergoes dehydrogenation. The hypervalent iodine reagent is proposed to facilitate the formation of an iodonium (B1229267) enolate from the intermediate ketone, which then leads to the unsaturated product. nih.gov
This co-catalytic system, combining palladium and a hypervalent iodine reagent, has been shown to be effective for a range of terminal olefins, providing good yields of the corresponding α,β-unsaturated ketones with minimal overoxidation and good functional group tolerance. nih.gov
Oxidation of Sulfides to Sulfoxides
The selective oxidation of sulfides to sulfoxides is a crucial transformation in the synthesis of various pharmaceuticals and other biologically active compounds. While specific studies detailing the use of this compound for this purpose are emerging, the broader class of hypervalent iodine reagents has been explored for this conversion. The challenge in this oxidation lies in preventing overoxidation to the corresponding sulfone.
A variety of methods have been developed for the selective oxidation of sulfides, often employing transition metal catalysts or other oxidizing agents. jsynthchem.comnih.gov The development of mild and selective, metal-free oxidation methods is an area of significant interest, and hypervalent iodine reagents like this compound are promising candidates for achieving this selectivity.
Selective Oxidation of Phenols
The oxidation of phenols can lead to a variety of valuable products, including quinones and coupled dimeric structures. Hypervalent iodine reagents have proven to be particularly effective in mediating these transformations with high degrees of selectivity. This compound and related compounds can facilitate the oxidative cyclization of phenol (B47542) derivatives to afford complex polycyclic compounds. nih.gov
This type of reaction is a powerful tool in the synthesis of natural products and other complex molecules. The hypervalent iodine reagent activates the aromatic ring of the phenol, which is then followed by an intramolecular nucleophilic attack from a side-chain functional group. This can occur at either the ortho or para position of the phenol, leading to the formation of a new ring. nih.gov For instance, the oxidative intramolecular cyclization of a phenol derivative was a key step in the improved total synthesis of 3-(phenethylamino)demethyl(oxy)aaptamine, a marine alkaloid with interesting biological activity. nih.gov
Dehydrogenation Reactions
This compound and related hypervalent iodine reagents are effective in promoting dehydrogenation reactions, particularly for the synthesis of α,β-unsaturated carbonyl compounds from their saturated precursors. This transformation is highly valuable as it introduces a key point of unsaturation that can be further functionalized.
The dehydrogenation of α-substituted cyclic ketones can be achieved with excellent regioselectivity. researchgate.net This process is often catalyzed by an acid which promotes the formation of the thermodynamically favored enol, which is then oxidized by the hypervalent iodine reagent. researchgate.net This method provides a reliable route to α-aryl and α-alkyl substituted α,β-unsaturated ketones. researchgate.net
Furthermore, palladium-catalyzed α,β-dehydrogenation of esters and nitriles has been developed, offering a practical and general methodology for accessing α,β-unsaturated esters, lactones, and nitriles. organic-chemistry.orgnih.gov While this method is palladium-catalyzed, the use of an oxidant is crucial for the catalytic cycle, and hypervalent iodine reagents are known to be effective in this role.
Table 2: Dehydrogenation of α-Substituted Cyclic Ketones researchgate.net
| Substrate | Product | Yield (%) |
| 2-Phenylcyclohexanone | 2-Phenyl-2-cyclohexen-1-one | 95 |
| 2-Methylcyclohexanone | 2-Methyl-2-cyclohexen-1-one | 85 |
| 2-Benzylcyclohexanone | 2-Benzyl-2-cyclohexen-1-one | 92 |
Reaction conditions typically involve an oxidant like DDQ and a catalytic amount of a Brønsted acid.
Carbon-Carbon Bond Forming Reactions
While primarily known as oxidizing agents, hypervalent iodine reagents like this compound can also play a crucial role in facilitating carbon-carbon bond forming reactions. Their function in these reactions is often to act as an oxidant in a catalytic cycle, enabling the formation of new C-C bonds through processes like C-H activation and oxidative coupling.
For example, palladium(II)-catalyzed C-H activation and subsequent aryl-aryl coupling reactions often require an oxidant to regenerate the active catalyst. While oxygen or air are commonly used, hypervalent iodine reagents have been explored as effective alternatives. nih.gov The use of such reagents can improve the scope and practicality of these coupling reactions, allowing for the ortho-C-H coupling of a wider range of substrates, including electron-deficient arenes and phenylacetic acids. nih.gov
Furthermore, the oxidative arylation of naphthoquinones has been achieved using o-iodoxybenzoic acid in combination with arylhydrazines. epa.gov This reaction proceeds through a postulated radical-mediated mechanism and provides a direct method for the arylation of quinone systems. This methodology has been applied to the synthesis of benzocarbazoledione, a precursor to antitumor antibiotics. epa.gov These examples highlight the potential of this compound to be employed in similar oxidative C-C bond forming strategies.
Carbon-Heteroatom Bond Forming Reactions
The construction of carbon-heteroatom bonds is a fundamental process in the synthesis of pharmaceuticals, agrochemicals, and functional materials. This compound and related hypervalent iodine reagents have proven to be effective mediators in these transformations, offering mild and selective reaction conditions.
While hypervalent iodine(III) reagents, in general, are known to promote the regioselective halogenation of various organic substrates, specific studies detailing the use of this compound for the C3-H halogenation of 4-quinolones are not extensively documented in the reviewed literature. However, the utility of similar reagents such as (diacetoxyiodo)benzene (B116549) (PIDA) and [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) in conjunction with potassium halide salts has been demonstrated for this transformation. These reactions proceed with high regioselectivity at the C3 position of the 4-quinolone core under mild conditions. nih.gov The mechanism is believed to involve the in situ generation of an electrophilic halogenating species from the halide salt and the hypervalent iodine reagent, which then attacks the electron-rich C3 position of the 4-quinolone.
Table 1: Hypervalent Iodine(III)-Promoted C3-Halogenation of 2-phenyl-4-quinolone
| Halogen Source | Hypervalent Iodine Reagent | Solvent | Time (h) | Yield (%) |
| KCl | PIFA | MeOH | 0.2 | 92 |
| KBr | PIFA | MeOH | 0.2 | 96 |
| KI | PIFA | MeOH | 2 | 94 |
| KCl | PIDA | MeOH | 0.2 | 85 |
| KBr | PIDA | MeOH | 0.2 | 89 |
| KI | PIDA | MeOH | 2 | 88 |
| Data adapted from a study on related hypervalent iodine reagents, illustrating the general reactivity pattern. nih.gov |
This compound and its derivatives are instrumental in a variety of carbon-heteroatom bond-forming reactions, acting as potent oxidants that enable the introduction of diverse functional groups onto organic molecules.
Hydroxylation, Alkoxylation, and Acetoxylation: The introduction of oxygen-based functional groups is a key transformation in organic synthesis. While direct applications of this compound for hydroxylation are part of broader palladium-catalyzed processes, related hypervalent iodine compounds like (diacetoxyiodo)benzene (PIDA) are well-established reagents for acetoxylation reactions. For instance, palladium-catalyzed C-H acetoxylation of phenylacetic acids can be achieved using PIDA as the oxidant. rsc.org Similarly, palladium-catalyzed alkoxylation of dihydrobenzo[c]acridines utilizes PIDA to facilitate the C-O bond formation. mdpi.com These examples highlight the role of hypervalent iodine(III) reagents as oxidants in C-H functionalization leading to oxygenated products.
Amination and Azidation: The formation of C-N bonds is crucial for the synthesis of a vast array of biologically active compounds. While specific examples detailing the use of this compound for amination and azidation are not prevalent in the reviewed literature, the broader class of hypervalent iodine reagents is known to mediate such transformations.
Thiocyanation: this compound's role in thiocyanation reactions is more directly evidenced through the application of its precursor, iodobenzene (B50100) dichloride (PhICl₂). In combination with ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN), PhICl₂ serves as an effective system for the thiocyanation of various heterocyclic compounds. This method provides a valuable route to organothiocyanates, which are important intermediates in medicinal chemistry.
Catalytic Roles of this compound in Specialized Systems
Beyond its stoichiometric use as an oxidant, this compound and its parent compound, o-iodosobenzoic acid, exhibit remarkable catalytic activity in several specialized chemical systems.
The o-iodosobenzoate (B1240650) anion, derived from this compound, has been shown to be a highly efficient nucleophilic catalyst for the hydrolysis of phosphate (B84403) esters. rsc.orgrsc.org This catalytic activity is of significant interest for the decontamination of organophosphorus nerve agents and pesticides, which are often stable to hydrolysis under neutral conditions.
The mechanism of catalysis involves the nucleophilic attack of the o-iodosobenzoate anion on the phosphorus center of the phosphate ester. This leads to the formation of a reactive acyl-intermediate and the displacement of the alcohol or phenol leaving group. The intermediate then rapidly hydrolyzes to regenerate the o-iodosobenzoate catalyst. The catalytic efficiency of o-iodosobenzoate is significantly greater than that of other nucleophiles like imidazole (B134444) or the phosphate anion itself. This enhanced reactivity is attributed to a combination of factors, including the alpha-effect, which enhances the nucleophilicity of the iodine-bound oxygen. rsc.orgrsc.org
Table 2: Comparison of Catalytic Efficiency in the Hydrolysis of Benzoate (B1203000) Esters
| Catalyst | Relative Catalytic Efficiency | Key Mechanistic Feature |
| o-Iodosobenzoate | High | Nucleophilic catalysis via acyl-intermediate; alpha-effect |
| Imidazole | Moderate | Nucleophilic catalysis |
| Phosphate | Low | Nucleophilic catalysis |
| This table provides a qualitative comparison based on kinetic studies of benzoate ester hydrolysis, which serves as a model for phosphate ester cleavage. rsc.orgrsc.org |
The application of this compound as a primary component in enantioselective catalytic systems is not a widely documented area of research in the reviewed scientific literature. While enantioselective transformations are a major focus in modern organic chemistry, the specific role of this compound as a chiral catalyst or as a key additive in achieving enantioselectivity has not been extensively reported.
In the realm of palladium(II)-catalyzed C-H activation, hypervalent iodine reagents are frequently employed as oxidants to facilitate the catalytic cycle. While this compound itself is a potent oxidant, its derivatives, particularly benziodoxole-based reagents, are of significant interest. These cyclic hypervalent iodine compounds often exhibit enhanced stability and reactivity.
Palladium-catalyzed C-H functionalization reactions, such as arylation, often proceed through a Pd(II)/Pd(IV) catalytic cycle. In these processes, a hypervalent iodine reagent can act as the oxidant to convert the key Pd(II) intermediate to a transient Pd(IV) species, from which the desired carbon-carbon or carbon-heteroatom bond is formed via reductive elimination. nih.gov For instance, in the palladium-catalyzed alkoxylation of dihydrobenzo[c]acridines, (diacetoxyiodo)benzene (PIDA), a compound structurally related to this compound, is used as the oxidant. mdpi.com The proposed mechanism involves the oxidation of a cyclometalated Pd(II) intermediate to a Pd(IV) species, which then undergoes reductive elimination to yield the alkoxylated product. mdpi.com While the direct use of benziodoxole derivatives of this compound in this specific context is not explicitly detailed in the reviewed literature, the established reactivity of related hypervalent iodine compounds strongly suggests their potential utility in such catalytic systems.
Emerging Research Avenues and Future Perspectives
Development of Novel Hypervalent Iodine(III) Reagents with Enhanced Properties
The quest for hypervalent iodine(III) reagents with improved stability, solubility, and reactivity has led to significant innovations in their design and synthesis. These advancements are crucial for expanding the synthetic utility of compounds analogous to Phenyl 2-iodosylbenzoate.
Innovation of Reagents Incorporating Nitrogen Ligands
A promising strategy to modulate the properties of hypervalent iodine(III) reagents involves the incorporation of nitrogen-containing ligands. These ligands can influence the electronic and steric environment of the iodine center, thereby tuning its reactivity and stability. Research has demonstrated that N-ligated hypervalent iodine reagents exhibit enhanced electrophilicity and redox potentials. jocpr.com The development of (bis)cationic nitrogen-ligated hypervalent iodine (N-HVI) reagents, which feature datively bound heterocyclic ligands, has been a significant focus. jocpr.com This approach has led to a library of novel N-HVIs with potential applications in a variety of organic transformations. jocpr.com
| Reagent Type | Key Feature | Impact on Properties | Reference |
| (Bis)cationic N-HVI | Dative bonds from heterocyclic ligands | Enhanced electrophilicity and redox potential | jocpr.com |
| Amido-Iodoarenes | Direct nitrogen-iodine bond | Efficient amido group transfer |
Pseudocyclic and Supramolecular Stabilization Strategies
To overcome the inherent instability of some hypervalent iodine reagents, pseudocyclic and supramolecular stabilization strategies have been developed. Pseudocyclic hypervalent iodine compounds feature an intramolecular coordination between a substituent on the phenyl ring and the iodine atom. This interaction enhances the stability and solubility of the reagent. For instance, the introduction of an ortho-ether group has been shown to improve these properties.
Supramolecular chemistry offers another avenue for stabilization. Non-covalent interactions, such as hydrogen bonding and halogen bonding, can be employed to create stable assemblies of hypervalent iodine reagents. These strategies not only improve the handling of these compounds but can also influence their reactivity in a controlled manner.
Polymer-Supported and Heterogeneous this compound Analogues
The development of polymer-supported and heterogeneous analogues of this compound is a significant step towards more sustainable and practical chemical processes. Immobilizing the hypervalent iodine reagent on a solid support facilitates its separation from the reaction mixture, allowing for easier product purification and potential recycling of the reagent.
Various polymeric supports, such as polystyrene, have been utilized to anchor hypervalent iodine species. These heterogeneous catalysts have shown excellent efficiency in various organic transformations, including the synthesis of biologically active compounds like 2,4,5-trisubstituted-1H-imidazoles. nih.gov The ability to recycle these catalysts for multiple reaction cycles without significant loss of activity is a key advantage. nih.gov
| Support Material | Type of Reaction | Advantage | Reference |
| Polystyrene | One-pot multicomponent reactions | Recyclability, ease of separation | nih.gov |
| Silica | Oxidations | High efficiency, stability |
Advanced Catalytic Cycles and Turnover Capabilities
A major goal in hypervalent iodine chemistry is the development of catalytic systems to minimize waste and improve atom economy. Research is focused on designing efficient catalytic cycles where the active iodine(III) species is regenerated in situ. The o-iodosobenzoate (B1240650) anion has been shown to act as a nucleophilic catalyst in hydrolysis reactions, demonstrating fast catalyst turnover. researchgate.net
The turnover number (TON) and turnover frequency (TOF) are critical metrics for evaluating the efficiency of a catalytic system. While detailed studies on the TON and TOF specifically for this compound in many catalytic applications are still emerging, the principles of catalysis are being actively applied to this class of reagents. The regeneration of the hypervalent iodine species often requires a stoichiometric oxidant, and the development of more sustainable oxidation methods is an area of ongoing research.
Exploration of New Reactive Intermediates and Transformation Modes
The rich chemistry of this compound and its analogues stems from their ability to generate a variety of reactive intermediates. Understanding these intermediates is key to discovering novel chemical transformations. Techniques like mass spectrometry are being employed to detect and characterize these transient species in situ. nih.gov
Recent research has expanded the repertoire of reactions mediated by hypervalent iodine reagents beyond traditional oxidations. These include novel cyclization-rearrangement cascades and the generation of unique radical and cationic species that can participate in a wide range of synthetic transformations. For example, flash vacuum pyrolysis of related phenyl-substituted heterocyclic compounds has been shown to generate novel reactive intermediates leading to the synthesis of complex molecules like isoindoles. nih.gov
Sustainable and Green Chemistry Aspects of this compound Chemistry
To address this, efforts are being directed towards the development of catalytic systems and the recycling of the iodide byproduct. researchgate.net The use of environmentally benign solvents, such as water or recyclable ionic liquids, is another important aspect of making this compound chemistry more sustainable. Furthermore, the development of solvent-free reaction conditions is a highly desirable goal. The design of synthetic routes with fewer steps and the use of renewable starting materials are also integral to the green chemistry approach in this field.
| Green Chemistry Principle | Application in this compound Chemistry |
| Atom Economy | Development of catalytic cycles to minimize waste |
| Safer Solvents | Use of water, ionic liquids, or solvent-free conditions |
| Catalysis | In situ regeneration of the active iodine(III) species |
| Waste Prevention | Recycling of the iodobenzene (B50100) byproduct |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
